1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chlorothiophene sulfonyl group and a cyanophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The chlorothiophene sulfonyl group can be introduced via sulfonylation reactions using reagents like chlorosulfonic acid.
Attachment of the cyanophenyl group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-bromothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide
- 1-((5-methylthiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide is unique due to the presence of the chlorothiophene sulfonyl group, which can impart specific chemical and biological properties
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-5-6-16(25-15)26(23,24)21-9-7-12(8-10-21)17(22)20-14-4-2-1-3-13(14)11-19/h1-6,12H,7-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGDHHKYSDSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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